molecular formula C18H18O5 B1474241 5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester CAS No. 1416339-27-9

5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester

Cat. No.: B1474241
CAS No.: 1416339-27-9
M. Wt: 314.3 g/mol
InChI Key: LRRHHVWUVREEBI-UHFFFAOYSA-N
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Description

5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester is an organic compound with a complex structure that includes acetyl, methoxy, and benzyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using methoxy and benzyloxy groups, followed by acetylation. The final step often includes esterification to form the methyl ester. The reaction conditions usually involve the use of catalysts and solvents to facilitate the reactions and improve yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzoic acid methyl ester
  • 2-Acetylbenzoic acid methyl ester
  • 4-Methoxybenzyl alcohol

Uniqueness

5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer specific reactivity and properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-acetyl-2-[(4-methoxyphenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-12(19)14-6-9-17(16(10-14)18(20)22-3)23-11-13-4-7-15(21-2)8-5-13/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRHHVWUVREEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165732
Record name Benzoic acid, 5-acetyl-2-[(4-methoxyphenyl)methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416339-27-9
Record name Benzoic acid, 5-acetyl-2-[(4-methoxyphenyl)methoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416339-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-acetyl-2-[(4-methoxyphenyl)methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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